
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H31N3O4S and its molecular weight is 361.5. The purity is usually 95%.
BenchChem offers high-quality N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Prokinetic Agent Development
The synthesis and pharmacological evaluation of benzamide derivatives, including compounds structurally related to "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide", have shown promise in accelerating gastric emptying and increasing the frequency of defecation. These compounds, acting as selective serotonin 4 (5-HT4) receptor agonists, offer potential as novel prokinetic agents with reduced side effects due to minimized affinity for 5-HT3- and dopamine D2 receptors. Their application in enhancing gastrointestinal motility showcases their potential therapeutic value (Sonda et al., 2004).
Synthetic Chemistry and Catalysis
In synthetic chemistry, piperidine derivatives, including those related to "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide", have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These compounds serve as versatile intermediates in the synthesis of carboxamides, demonstrating their importance in constructing complex molecular architectures. Their application in synthetic methodologies underscores their contribution to advancing chemical synthesis and the development of new catalytic processes (Takács et al., 2014).
Enantioselective Catalysis
The compound has also been implicated in enantioselective catalysis research, where derivatives have shown high enantioselectivity as Lewis basic catalysts for the hydrosilylation of N-aryl imines. This highlights its utility in asymmetric synthesis, enabling the production of chiral molecules with high yields and selectivity. Such applications are critical for the pharmaceutical industry, where the synthesis of enantiomerically pure compounds is essential (Wang et al., 2006).
Electrophysiological Studies
In addition to synthetic applications, related compounds have been employed in electrophysiological studies to investigate the molecular interactions with various receptors, such as the CB1 cannabinoid receptor. These studies contribute to our understanding of receptor-ligand interactions and the development of receptor-specific drugs, further exemplifying the broad utility of this compound in scientific research (Shim et al., 2002).
properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O4S/c1-23-12-11-18-7-3-14(4-8-18)13-17-16(20)15-5-9-19(10-6-15)24(2,21)22/h14-15H,3-13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCMEFGCBSFDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide](/img/structure/B2684062.png)
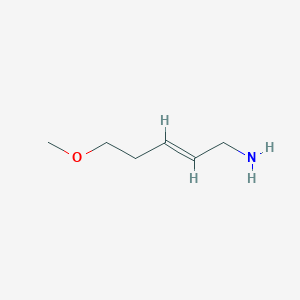
![6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2684064.png)
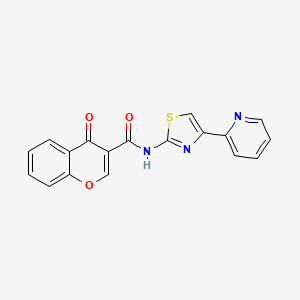

![5-[1-(3,5-Dimethylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2684068.png)
![methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2684069.png)

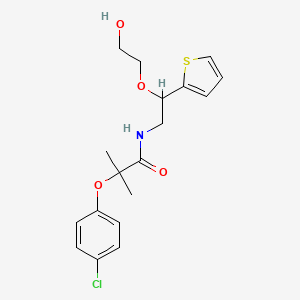
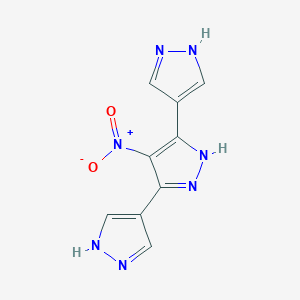
![1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2684081.png)
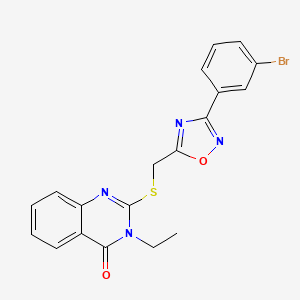
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2684083.png)
